
1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a chemical compound that has been widely studied for its potential therapeutic uses. It is commonly referred to as CHU or U-90152 and is a derivative of the compound fenfluramine. CHU is a selective serotonin releasing agent (SSRA) that has been shown to have potential applications in the treatment of various medical conditions.
Scientific Research Applications
Potential Anti-Cancer Agents
Research has identified symmetrical N,N'-diarylureas, including derivatives of 1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea, as potent activators of the eIF2α kinase heme regulated inhibitor (HRI). These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. This property indicates their potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Electro-Fenton Degradation of Antimicrobials
Studies on the degradation of antimicrobial compounds like triclosan and triclocarban through electro-Fenton systems have shown the effective removal of these substances in water. Such research provides insights into the environmental degradation pathways of related urea compounds, highlighting the role of hydroxyl radicals in breaking down complex organic molecules (Sirés et al., 2007).
Inhibition of Chitin Synthesis in Insecticides
Research into 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides, which likely share structural similarities with 1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea, demonstrates their mechanism of action through the inhibition of chitin synthesis in insects. This mechanism underpins the insecticidal effects of such compounds, suggesting a potential application in pest control (Deul et al., 1978).
Nonlinear Optical Properties
Research on bis-chalcone derivatives, which include urea functionalities, has explored their significant second harmonic generation (SHG) conversion efficiencies and nonlinear optical properties. These findings suggest potential applications in optical materials and devices, highlighting the diverse applicability of urea derivatives in material science (Shettigar et al., 2006).
Photodegradation and Hydrolysis in Water
Investigations into the photodegradation and hydrolysis of selected urea and organophosphate pesticides in water provide insights into the environmental fate of such compounds. These studies are crucial for understanding how derivatives of 1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea might behave in aquatic environments and their potential impacts (Gatidou & Iatrou, 2011).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-16-8-4-5-9-17(16)21-18(23)20-12-10-15(11-13-22)14-6-2-1-3-7-14/h1-9,15,22H,10-13H2,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKYQESQOPBNEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

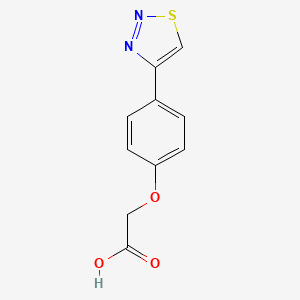
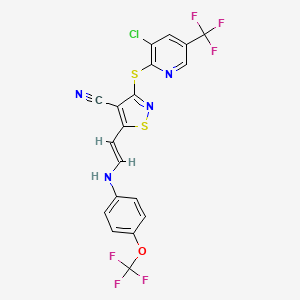
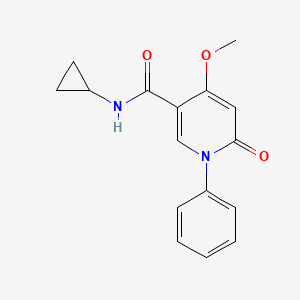
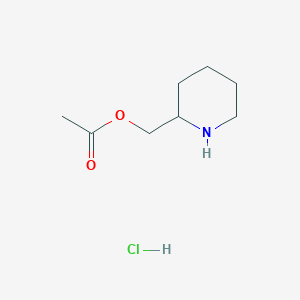
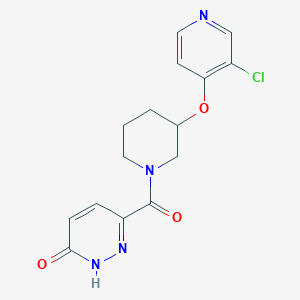
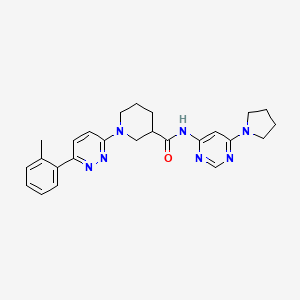
![4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2367322.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2367323.png)
![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2367324.png)
![Ethyl 4-[[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2367327.png)
![4-(azepan-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2367328.png)
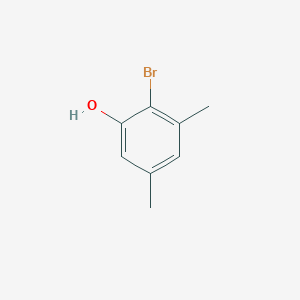

![1-(4-ethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2367332.png)